molecular formula C22H21N3O6S B3593026 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3593026
M. Wt: 455.5 g/mol
InChI Key: PODYYAZSOUEAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide is a complex organic compound that features a benzyl(methyl)amino group, a sulfonyl group, a methoxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Amidation: The formation of the amide bond.

Each of these steps requires specific reagents and conditions. For example, nitration typically involves the use of concentrated nitric acid and sulfuric acid, while methoxylation can be achieved using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of substituted benzamides.

Scientific Research Applications

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound for studying cellular processes.

    Medicine: Its structural features suggest potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in a biological setting, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with sulfonyl, methoxy, and nitro groups. Examples include:

  • N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide
  • N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide

Uniqueness

The uniqueness of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-24(15-16-6-4-3-5-7-16)32(29,30)19-11-9-18(10-12-19)23-22(26)17-8-13-21(31-2)20(14-17)25(27)28/h3-14H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODYYAZSOUEAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-methoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.